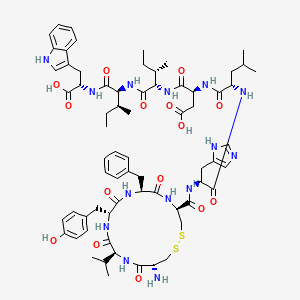

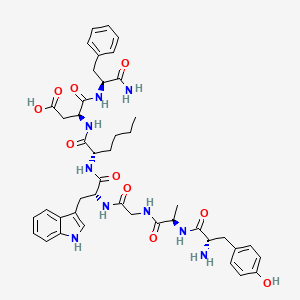

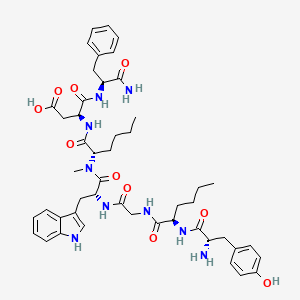

Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

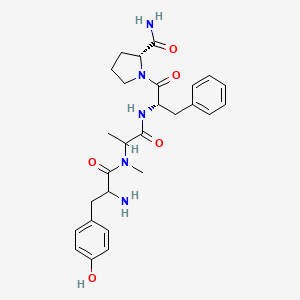

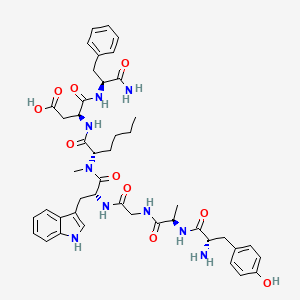

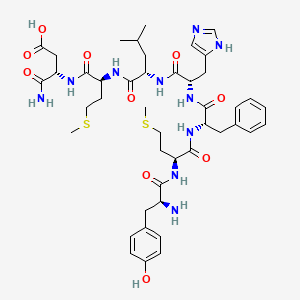

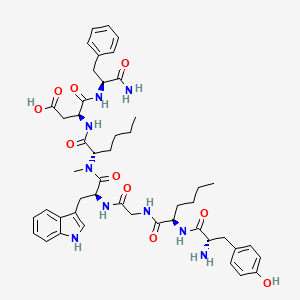

Die Verbindung Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 ist ein synthetisches Peptid mit einer spezifischen Aminosäuresequenz. Diese Verbindung zeichnet sich durch ihre potenziellen Anwendungen in verschiedenen Bereichen aus, darunter die pharmazeutische Chemie und die biologische Forschung. Die Sequenz besteht aus Tyrosin, D-Norleucin, Glycin, Tryptophan, N-Methyl-Norleucin, Asparaginsäure und Phenylalanin mit einer Amidgruppe am C-Terminus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure, am N-Terminus geschützt, wird an das Harz gebunden.

Entschützung: Die Schutzgruppe am N-Terminus wird entfernt, um die Kupplung der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, ebenfalls am N-Terminus geschützt, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für jede Aminosäure in der Sequenz wiederholt.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieses Peptids kann die großtechnische SPPS mit automatisierten Peptidsynthesizern umfassen. Diese Maschinen können mehrere Synthesezyklen effizient abwickeln und so eine hohe Reinheit und Ausbeute gewährleisten. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) ist zur Reinigung üblich.

Analyse Chemischer Reaktionen

Reaktionstypen

Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tryptophanrest kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Spezielle Reagenzien, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tryptophan zur Bildung von Kynureninderivaten führen.

Wissenschaftliche Forschungsanwendungen

Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Wird auf seine Wechselwirkungen mit biologischen Rezeptoren und Enzymen untersucht.

Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, darunter als Ligand für spezifische Rezeptoren.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Sensoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Rezeptoren oder Enzymen. Das Peptid kann an diese Ziele binden und so deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Zum Beispiel kann es mit Cholecystokinin-Rezeptoren interagieren und so physiologische Prozesse wie Verdauung und Appetitregulation beeinflussen .

Wirkmechanismus

The mechanism of action of Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cholecystokinin receptors, influencing physiological processes like digestion and appetite regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

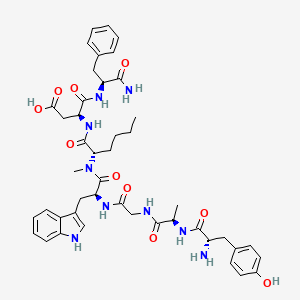

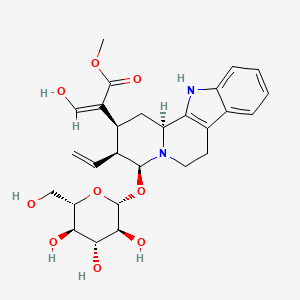

Tyr-D-Ala-Gly-D-Trp-NMeNle-Asp-Phe-NH2: Zeigt opioidagonistische Eigenschaften an Delta- und Mu-Rezeptoren.

DOTA-d-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal: Wird in radiomarkierten Minigastrin-Derivaten zur Zielfindung von Cholecystokinin-2-Rezeptoren verwendet.

Einzigartigkeit

Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins von N-Methyl-Norleucin einzigartig, was seine Bindungsaffinität und Stabilität beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für gezielte Forschungs- und therapeutische Anwendungen.

Eigenschaften

Molekularformel |

C48H63N9O10 |

|---|---|

Molekulargewicht |

926.1 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C48H63N9O10/c1-4-6-16-36(54-44(63)34(49)23-30-19-21-32(58)22-20-30)45(64)52-28-41(59)53-39(25-31-27-51-35-17-12-11-15-33(31)35)48(67)57(3)40(18-7-5-2)47(66)56-38(26-42(60)61)46(65)55-37(43(50)62)24-29-13-9-8-10-14-29/h8-15,17,19-22,27,34,36-40,51,58H,4-7,16,18,23-26,28,49H2,1-3H3,(H2,50,62)(H,52,64)(H,53,59)(H,54,63)(H,55,65)(H,56,66)(H,60,61)/t34-,36+,37-,38-,39-,40-/m0/s1 |

InChI-Schlüssel |

KJQHRGYUFQCLJG-ACEPAJJMSA-N |

Isomerische SMILES |

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C)[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)C(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)

![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853586.png)

![Tyr-D-Ala-Phe-Asp-Val-Val-Thr[Beta-D-Glc]-Gly-NH2](/img/structure/B10853594.png)